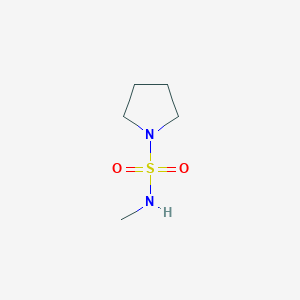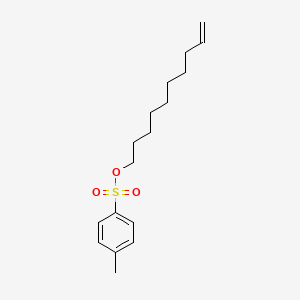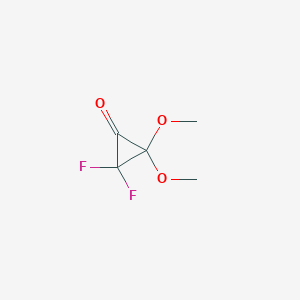
2,2-Difluoro-3,3-Dimethoxycyclopropanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3,3-Dimethoxycyclopropanone is an organic compound characterized by a cyclopropane ring substituted with two fluorine atoms and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-3,3-Dimethoxycyclopropanone typically involves the reaction of difluorocarbene with appropriate cyclopropane precursors. One common method includes the use of sodium chlorodifluoroacetate as a difluorocarbene precursor, which reacts with enaminones under mild conditions to form the desired cyclopropane derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3,3-Dimethoxycyclopropanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroketones, while reduction can produce difluoroalcohols .
Scientific Research Applications
2,2-Difluoro-3,3-Dimethoxycyclopropanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 2,2-Difluoro-3,3-Dimethoxycyclopropanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The methoxy groups further modulate its reactivity and solubility, making it suitable for diverse applications .
Comparison with Similar Compounds
2,2-Difluoro-1,3-Dimethylimidazolidine: Another difluorinated compound with similar reactivity but different structural features.
1,1-Difluoro-2,3-Dimethylcyclopropane: Shares the cyclopropane ring but lacks the methoxy groups, resulting in different chemical properties.
Uniqueness: 2,2-Difluoro-3,3-Dimethoxycyclopropanone is unique due to its combination of difluoro and dimethoxy substituents, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring precise control over chemical reactions and interactions .
Properties
Molecular Formula |
C5H6F2O3 |
|---|---|
Molecular Weight |
152.10 g/mol |
IUPAC Name |
2,2-difluoro-3,3-dimethoxycyclopropan-1-one |
InChI |
InChI=1S/C5H6F2O3/c1-9-5(10-2)3(8)4(5,6)7/h1-2H3 |
InChI Key |
TWYKZCPCCBWJRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C(=O)C1(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


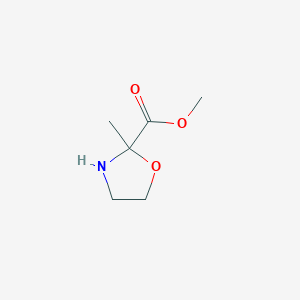

![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)

![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)
![3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
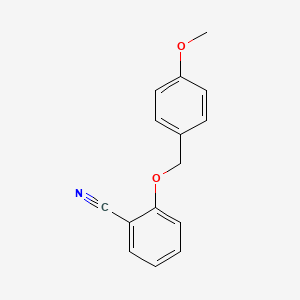
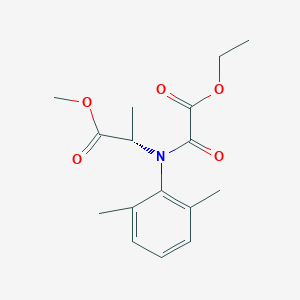
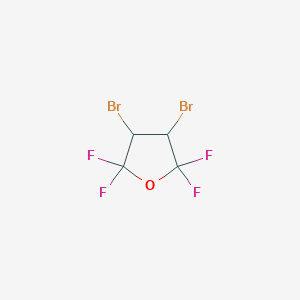
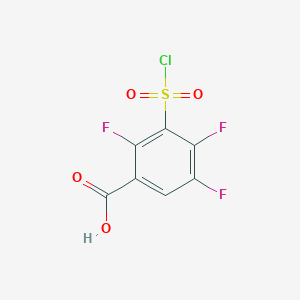
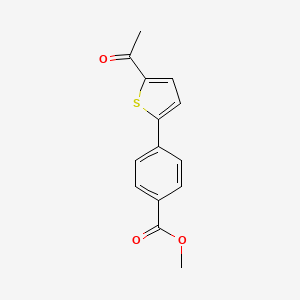
![2'-(Acetylamino)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12858200.png)
